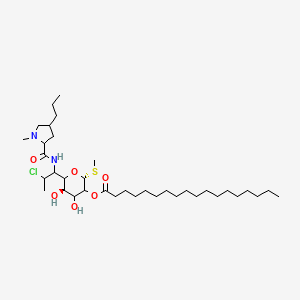

Clindamycin Stearate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

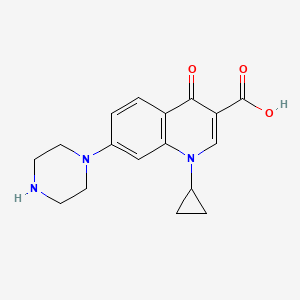

Vue d'ensemble

Description

Clindamycin Stearate is an impurity of Clindamycin Palmitate, is a semi-synthetic antibiotic with high bioavailability.

Mécanisme D'action

- Its role is to inhibit protein synthesis by disrupting the transpeptidation reaction during early chain elongation .

- Depending on the organism, infection site, and drug concentration, clindamycin can exhibit either bacteriostatic or bactericidal effects .

- By interfering with ribosomal function, it decreases adherence of bacteria to host cells and enhances intracellular killing of organisms .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

Clindamycin Stearate interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . This interaction is crucial for its antibacterial activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial protein synthesis, which leads to the cessation of bacterial growth . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the 50S subunit of the bacterial ribosome, inhibiting the elongation process of protein synthesis . This results in premature termination of protein synthesis and bacterial growth inhibition .

Dosage Effects in Animal Models

High doses can lead to adverse effects, including antibiotic-associated colitis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes involved in protein synthesis in bacteria, leading to the inhibition of bacterial growth

Subcellular Localization

The subcellular localization of this compound is primarily at the bacterial ribosome where it exerts its antibacterial effects . It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis .

Propriétés

Numéro CAS |

1123211-70-0 |

|---|---|

Formule moléculaire |

C36H67ClN2O6S |

Poids moléculaire |

691.4 g/mol |

Nom IUPAC |

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate |

InChI |

InChI=1S/C36H67ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-29(40)44-34-32(42)31(41)33(45-36(34)46-5)30(26(3)37)38-35(43)28-24-27(22-7-2)25-39(28)4/h26-28,30-34,36,41-42H,6-25H2,1-5H3,(H,38,43)/t26-,27+,28-,30+,31+,32-,33+,34+,36+/m0/s1 |

Clé InChI |

QYWAENWZQGVWKH-DKTQTCLQSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |

SMILES isomérique |

CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-octadecanoate |

Origine du produit |

United States |

Q1: What is Clindamycin Stearate and how was it identified in Clindamycin Palmitate Hydrochloride?

A1: this compound is an impurity identified in Clindamycin Palmitate Hydrochloride drug substances. Researchers utilized High Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MSn) to separate and identify ten impurities, including this compound []. This technique allowed for the characterization of the compound based on its fragmentation pattern and mass-to-charge ratio, ultimately enabling structural elucidation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

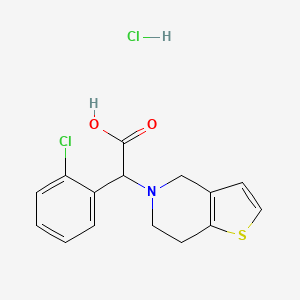

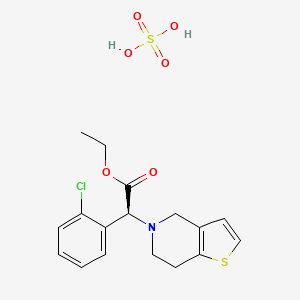

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)

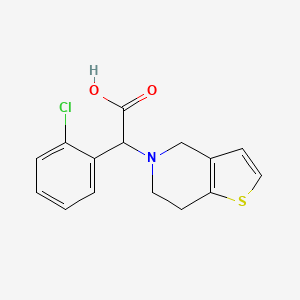

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)

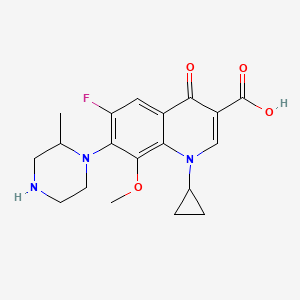

![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)